molecular formula C21H24N4O4 B7542785 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide

4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide

Cat. No. B7542785
M. Wt: 396.4 g/mol
InChI Key: KPASCTODASXGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MMPIP, and it is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7).

Mechanism of Action

MMPIP acts as a selective antagonist of the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which is a G protein-coupled receptor that is expressed in the central nervous system. By blocking the activity of this receptor, MMPIP can modulate the release of neurotransmitters such as glutamate and GABA, which play a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MMPIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key component of the brain's reward system. Additionally, MMPIP has been shown to decrease the release of glutamate in the hippocampus, which is a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of MMPIP is its selectivity for the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of MMPIP is its relatively low potency, which can make it difficult to achieve the desired level of receptor blockade in some experiments.

Future Directions

There are several potential future directions for research on MMPIP. One area of interest is the potential use of MMPIP in the treatment of addiction and depression. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of MMPIP in animal models of neurological disorders. Finally, there is a need for the development of more potent and selective antagonists of the 4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide receptor, which could lead to the development of new therapeutic agents for a range of neurological disorders.

Synthesis Methods

The synthesis of MMPIP involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-aminobenzylamine to produce the intermediate 3-[(4-methylbenzoyl)amino]phenyl)methanamine. This intermediate is then reacted with morpholine-2,4-dione to produce MMPIP.

Scientific Research Applications

MMPIP has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MMPIP has been shown to have potential applications in the treatment of addiction and depression.

properties

IUPAC Name

4-N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]morpholine-2,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-14-5-7-16(8-6-14)20(27)24-17-4-2-3-15(11-17)12-23-21(28)25-9-10-29-18(13-25)19(22)26/h2-8,11,18H,9-10,12-13H2,1H3,(H2,22,26)(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPASCTODASXGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CNC(=O)N3CCOC(C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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